Glyphosate monoammonium

Description

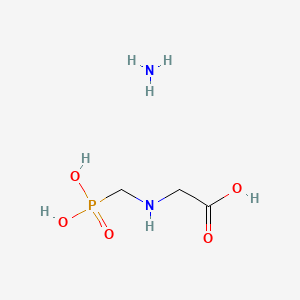

Structure

2D Structure

Properties

CAS No. |

40465-66-5 |

|---|---|

Molecular Formula |

C3H11N2O5P |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

azanium (carboxymethylamino)methyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3 |

InChI Key |

PDYXIVPKOMYDOK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.N |

Related CAS |

1071-83-6 (Parent) |

Origin of Product |

United States |

Mechanistic Underpinnings of Glyphosate Monoammonium Action in Phytosystems

Inhibition of the Shikimate Pathway by Glyphosate-Monoammonium

The foundational mechanism of glyphosate-monoammonium's herbicidal activity lies in its potent inhibition of the shikimate pathway. wikipedia.org This metabolic route is indispensable for the biosynthesis of aromatic amino acids in plants and various microorganisms. wikipedia.orgresearchgate.net

Specificity for 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS)

Glyphosate-monoammonium specifically targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). ontosight.aiwikipedia.orgplos.org This enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.orgwikipedia.org Glyphosate (B1671968) acts as a competitive inhibitor with respect to PEP, effectively blocking the active site of the EPSPS enzyme. wikipedia.orgnih.gov This high degree of specificity for EPSPS is a key determinant of its herbicidal efficacy. plos.orgnih.gov The shikimate pathway is absent in animals, which explains the selective toxicity of glyphosate to plants.

Consequences of Aromatic Amino Acid Depletion

The inhibition of EPSPS by glyphosate-monoammonium leads to a cascade of detrimental effects, primarily the depletion of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. ontosight.aiwikipedia.org These amino acids are vital for protein synthesis and serve as precursors for a multitude of essential secondary metabolites, including lignins, alkaloids, and plant hormones. orst.edunih.gov The inability to produce these critical compounds disrupts numerous physiological processes, leading to stunted growth, loss of green coloration, and eventual tissue death. orst.edu Research has demonstrated a reduction in phenylalanine concentrations in plants treated with glyphosate. nih.gov

Systemic Translocation and Accumulation of Glyphosate-Monoammonium in Vascular Plants

Following application to the foliage, glyphosate-monoammonium is absorbed and systemically translocated throughout the plant's vascular system, primarily via the phloem. wikipedia.orgorst.edu This systemic movement allows the herbicide to reach and accumulate in metabolic sinks, which are areas of active growth such as meristems, young leaves, and roots. orst.edu The efficiency of absorption and translocation can vary among different plant species. For instance, one study found that Amaranthus hybridus absorbed over 90% of the applied glyphosate within 72 hours, with a translocation rate of 25%. awsjournal.org In contrast, Ipomoea grandifolia absorbed 80%, but with lower translocation to other plant parts. awsjournal.org This systemic action ensures that the entire plant is affected, contributing to its broad-spectrum efficacy. herts.ac.uk

Macro-Physiological and Cellular Responses to Glyphosate-Monoammonium Exposure in Plants

The biochemical disruptions initiated by glyphosate-monoammonium manifest as a range of observable macro-physiological and cellular symptoms. Plants exposed to the herbicide typically exhibit a gradual cessation of growth, followed by chlorosis (yellowing of leaves) and necrosis (tissue death). orst.edu These visual cues are the outward expression of underlying cellular damage. Studies have documented ultrastructural and anatomical damage to plant leaves following glyphosate application. nih.gov Furthermore, glyphosate exposure can lead to a drastic decrease in photosynthetic rates, stomatal conductance, and transpiration. nih.gov At the cellular level, glyphosate has been shown to affect the abundance of proteins associated with photosystem II. alanplewis.com

Environmental Dynamics and Biogeochemical Cycling of Glyphosate Monoammonium

Adsorption and Desorption Processes of Glyphosate-Monoammonium in Edaphic Systems

The mobility and bioavailability of glyphosate-monoammonium in soil, or edaphic systems, are primarily controlled by adsorption and desorption processes. These processes dictate the extent to which the compound is retained by soil particles or released into the soil solution, where it can be transported or degraded.

The sorption of glyphosate-monoammonium to soil is a multifaceted process significantly influenced by various soil properties. Due to its phosphonic acid moiety, glyphosate (B1671968) readily binds to soil particles. alanplewis.com Key factors influencing this interaction include clay content and mineralogy, organic matter, soil pH, and the presence of metal oxides.

Soils with higher clay content tend to exhibit greater glyphosate sorption. nih.gov This is attributed to the large surface area of clay particles and the presence of binding sites. Specifically, the type of clay mineral is crucial; studies have indicated a strong association between glyphosate adsorption and the presence of minerals like chlorite. bohrium.com The cation exchange capacity (CEC), which is often higher in clay soils, also plays a role, as multivalent cations can form stable complexes with glyphosate, enhancing its retention in the soil. mdpi.com

The content of amorphous iron and aluminum oxides is another critical factor. nih.govnih.gov These oxides provide highly active surfaces for glyphosate to bind to, often through ligand exchange mechanisms. mdpi.com Soil organic matter also contributes to the adsorption of glyphosate, although its role can be complex and depends on the nature of the organic material. nih.gov

Soil pH influences the ionic state of the glyphosate molecule and the surface charge of soil colloids, thereby affecting adsorption. Generally, glyphosate sorption is stronger in acidic soils and tends to decrease as the pH increases. alanplewis.comcabidigitallibrary.org

Table 1: Influence of Soil Properties on Glyphosate-Monoammonium Sorption

| Soil Characteristic | Influence on Sorption | Primary Mechanism |

|---|---|---|

| Clay Content | Increased Sorption | High surface area, cation exchange capacity. nih.gov |

| Metal Oxides (Fe, Al) | Increased Sorption | Ligand exchange with surface hydroxyl groups. mdpi.comnih.gov |

| Organic Matter | Generally Increases Sorption | Complexation and binding to organic functional groups. nih.gov |

| pH | Decreased Sorption with Increasing pH | Affects molecular charge and surface charge of soil particles. alanplewis.comcabidigitallibrary.org |

| Available Phosphorus | Decreased Sorption | Competition for binding sites. nih.gov |

Glyphosate-monoammonium and phosphate (B84403) share similar chemical structures, particularly the phosphonate (B1237965) group in glyphosate and the phosphate ion. This structural similarity leads to direct competition for the same adsorption sites on soil particles, such as those on iron and aluminum oxides. bohrium.commdpi.com The presence of high levels of available soil phosphorus can significantly reduce the adsorption of glyphosate, leading to increased concentrations in the soil solution and potentially greater mobility. nih.gov

The order of addition of these substances to the soil can impact the competitive outcome. Studies have shown that the pre-adsorption of monoammonium phosphate (MAP) can drastically reduce the subsequent adsorption of glyphosate, particularly in soils rich in certain types of clay. bohrium.com Conversely, the application of a MAP solution to soils already containing glyphosate can favor the desorption or remobilization of the herbicide. bohrium.comresearchgate.net This suggests that phosphorus-based fertilizers can increase the bioavailability and potential for leaching of glyphosate-monoammonium. bohrium.com

Other cations present in the soil solution, such as calcium (Ca²+), magnesium (Mg²+), and potassium (K+), can also influence glyphosate sorption. mdpi.com These cations can form complexes with glyphosate, potentially enhancing its binding to soil particles. mdpi.com

Biotransformation and Abiotic Degradation Pathways of Glyphosate-Monoammonium in Environmental Matrices

The primary route for the dissipation of glyphosate-monoammonium from soil is through microbial degradation. alanplewis.com Abiotic processes like photodegradation and chemical hydrolysis play a much less significant role in its breakdown due to the stability of the carbon-phosphorus (C-P) bond. alanplewis.com Soil microorganisms have evolved enzymatic pathways to break down this compound, utilizing it as a source of phosphorus, carbon, or nitrogen.

The most common microbial degradation pathway for glyphosate involves the cleavage of the C-N bond, leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate (B1226380). mdpi.comhh-ra.orgresearchgate.net This reaction is catalyzed by the enzyme glyphosate oxidoreductase (GOX). hh-ra.orgnih.gov

Many common soil bacteria and fungi are capable of this transformation. hh-ra.org The resulting glyoxylate can be readily utilized by microorganisms in their central metabolic pathways. nih.gov AMPA, however, becomes a significant and often more persistent metabolite in the environment. hh-ra.orgnomoreglyphosate.nz The ability of microorganisms to degrade glyphosate to AMPA appears to be a widespread trait, even in bacteria not previously exposed to the herbicide. hh-ra.org

An alternative, less common metabolic route is the C-P lyase pathway. This pathway involves the direct cleavage of the stable carbon-phosphorus bond in the glyphosate molecule. mdpi.comnih.gov This enzymatic process is carried out by a complex of proteins encoded by the phn operon. nih.govmdpi.com

The C-P lyase pathway yields sarcosine (B1681465) (N-methylglycine) and inorganic phosphate as its initial products. nih.govresearchgate.net The sarcosine can be further metabolized by sarcosine oxidase to glycine (B1666218) and formaldehyde. mdpi.comnih.gov This pathway allows microorganisms to utilize glyphosate-monoammonium as a phosphorus source, and its activity is often induced under conditions of phosphate limitation. researchgate.net Bacteria such as Lysinibacillus sphaericus and Stenotrophomonas maltophilia have been identified as capable of degrading glyphosate via this pathway, which is considered more environmentally benign as it avoids the formation of the persistent AMPA metabolite. nih.govresearchgate.netmdpi.com

Table 2: Comparison of Glyphosate-Monoammonium Degradation Pathways

| Characteristic | AMPA Pathway | C-P Lyase Pathway |

|---|---|---|

| Enzyme | Glyphosate Oxidoreductase (GOX) hh-ra.org | C-P Lyase multi-enzyme complex nih.gov |

| Bond Cleaved | Carbon-Nitrogen (C-N) hh-ra.org | Carbon-Phosphorus (C-P) nih.gov |

| Primary Products | Aminomethylphosphonic acid (AMPA), Glyoxylate researchgate.net | Sarcosine, Inorganic Phosphate researchgate.net |

| Metabolic Use | Source of Carbon/Nitrogen | Primarily a source of Phosphorus researchgate.net |

| Prevalence | Widespread and common mdpi.com | Less common, induced by phosphate starvation researchgate.net |

AMPA is the principal and most frequently detected metabolite of glyphosate-monoammonium degradation in the environment. nomoreglyphosate.nzresearchgate.net It is formed predominantly through the microbial AMPA pathway. mdpi.com Once formed, AMPA exhibits strong adsorption to soil particles, similar to its parent compound, which limits its mobility but contributes to its persistence. nih.govmatilda.science

The persistence of AMPA in soil is a significant environmental consideration, as its half-life can be considerably longer than that of glyphosate itself. researchgate.netmdpi.com While AMPA can be further degraded by soil microorganisms, this process is often slow. nih.govnih.gov The mineralization of AMPA has been observed to be lower compared to glyphosate and other metabolites like glycine and sarcosine. nih.gov The degradation of AMPA can also proceed via a C-P lyase mechanism, yielding methylamine (B109427) and inorganic phosphate. nih.gov However, due to its strong sorption and slower degradation rate, AMPA can accumulate in the topsoil, especially with repeated applications of glyphosate-based products. researchgate.netnih.gov From the soil, AMPA can be transported via runoff, primarily attached to soil particles, into aquatic systems where it can accumulate in sediments. matilda.scienceresearchgate.netnih.gov

Contribution of Photolysis and Hydrolysis to Glyphosate-Monoammonium Dissipation

The dissipation of glyphosate-monoammonium in the environment is influenced by both biotic and abiotic degradation processes. Among the abiotic routes, photolysis and hydrolysis play a role, although their contribution can vary significantly depending on environmental conditions.

Photolysis: The breakdown of a chemical compound by light is known as photolysis. For glyphosate, the parent acid of glyphosate-monoammonium, photodegradation in water under natural sunlight has been observed to be insignificant. orst.edu However, studies have shown that under certain conditions, such as the presence of photosensitizing substances, the photodegradation of glyphosate can be enhanced. For instance, UV-C irradiation has been shown to decrease glyphosate concentrations by over 90%. nih.gov Research on the direct photolysis of glyphosate-monoammonium is limited, but the data available for glyphosate suggests that this is not a primary dissipation pathway under typical environmental sunlight conditions.

Abiotic degradation of glyphosate to its main metabolite, aminomethylphosphonic acid (AMPA), can also occur in the presence of certain metals, which may play a role in its environmental fate. nih.gov

| Degradation Pathway | Compound | Conditions | Half-Life (DT₅₀) | Reference |

| Aqueous Photolysis | Glyphosate-monoammonium | pH 7 | No data available | herts.ac.uk |

| Aqueous Hydrolysis | Glyphosate-monoammonium | 20°C, pH 7 | No data available | herts.ac.uk |

| Aqueous Hydrolysis | Glyphosate | pH 3, 6, 9 (35°C) | Stable | orst.edu |

| Water-Sediment System | Glyphosate-monoammonium | - | 20.8 days | herts.ac.uk |

Environmental Transport and Distribution of Glyphosate-Monoammonium Residues

The movement and distribution of glyphosate-monoammonium in the environment are largely governed by its strong adsorption to soil particles. This characteristic significantly influences its potential for subsurface migration, surface runoff, and atmospheric transport.

Potential for Subsurface Migration and Groundwater Contamination

Glyphosate-monoammonium is expected to exhibit low mobility in soil. The parent compound, glyphosate, adsorbs strongly to soil particles, which limits its vertical movement through the soil profile. epa.gov This strong adsorption is a key factor in reducing the potential for glyphosate and its residues to leach into groundwater. epa.gov

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. For glyphosate-monoammonium, the calculated GUS leaching potential index is 0.21, which is classified as having a low leachability potential. herts.ac.uk

Despite this low potential, there have been instances where glyphosate and its primary metabolite, AMPA, have been detected in groundwater, suggesting that under certain conditions, such as in soils with macropores or during heavy rainfall events, some level of leaching can occur. mdpi.comunicatt.it

| Parameter | Value | Interpretation | Reference |

| GUS Leaching Potential Index | 0.21 | Low leachability | herts.ac.uk |

Surface Runoff and Particle-Bound Transport of Glyphosate-Monoammonium

Due to its strong binding to soil particles, the primary pathway for the transport of glyphosate-monoammonium to surface waters is through surface runoff and soil erosion. epa.gov When rainfall or irrigation events cause soil to erode, the glyphosate-monoammonium attached to these soil particles can be carried into adjacent aquatic environments. epa.govnih.gov

Studies have shown that the majority of glyphosate transport in runoff is associated with the sediment phase rather than the dissolved phase. wur.nl The amount of glyphosate-monoammonium lost to runoff can be influenced by factors such as the timing and intensity of rainfall after application, soil type, and agricultural practices. nih.gov Research indicates that the percentage of applied glyphosate lost to runoff can range from 0.009% to 0.86%. nih.gov

| Transport Pathway | Key Findings | References |

| Surface Runoff | The primary mode of transport to surface waters is via erosion of soil particles to which glyphosate is adsorbed. | epa.gov |

| Particle-Bound Transport | Higher concentrations of glyphosate are found in smaller soil aggregates, which are more easily transported by runoff. | wur.nl |

| Runoff Losses | The load of glyphosate transported in runoff as a percentage of the applied amount has been measured to be between 0.009% and 0.86%. | nih.gov |

Atmospheric Deposition and Volatilization Considerations for Glyphosate-Monoammonium

Glyphosate and its salts, including glyphosate-monoammonium, are non-volatile compounds. nih.gov This means they have a very low tendency to transition from a solid or liquid state into a gaseous state under normal environmental conditions. Consequently, significant atmospheric contamination due to the volatilization of glyphosate-monoammonium itself is not expected. alanplewis.com

However, amines used in some herbicide formulations can volatilize. nih.gov While glyphosate-monoammonium is a salt of glyphosate and ammonia (B1221849), and not an amine formulation in the same sense as other glyphosate salts, the potential for ammonia to be released is a consideration. Research has also indicated that glyphosate can be detected in air and rain samples, particularly in agricultural areas, suggesting that spray drift during application is a more likely pathway for atmospheric transport than volatilization from treated surfaces. witpress.com

| Transport Pathway | Key Considerations | References |

| Volatilization | Glyphosate and its salts are non-volatile, limiting atmospheric transport via this pathway. | nih.govalanplewis.com |

| Atmospheric Deposition | Detection in air and rain suggests that spray drift during application is a potential route for atmospheric transport and subsequent deposition. | witpress.com |

Ecological Consequences and Non Target Organism Responses to Glyphosate Monoammonium Exposure Excluding Vertebrate Mammalian and Human Studies

Impacts on Terrestrial Microbial Communities

Soil microorganisms are fundamental to ecosystem health, playing critical roles in nutrient cycling and soil fertility. The introduction of glyphosate-monoammonium into the terrestrial environment can lead to significant alterations in these microbial communities.

Effects on Beneficial Soil Microorganisms (e.g., nitrogen fixers)

Nitrogen-fixing bacteria, such as those from the genus Azotobacter and Rhizobium, play a vital role in converting atmospheric nitrogen into a form that plants can utilize. The application of glyphosate-monoammonium can have varied effects on these beneficial microorganisms. Some studies suggest that at field application rates, glyphosate (B1671968) may not inhibit or can even enhance the growth of Azotobacter. pulsus.compulsus.com However, other research indicates that higher concentrations can be inhibitory. pulsus.compulsus.com For instance, one study found that Azotobacter vinelandii was more sensitive to glyphosate toxicity than Azotobacter chroococcum, with high concentrations leading to a significant drop in nitrogen fixation. bicga.org.uk The chelating properties of glyphosate can also sequester essential micronutrients, potentially affecting the function of nitrogen-fixing organisms that rely on them. pulsus.compulsus.comyoutube.com

Aquatic Ecosystem Ecotoxicology of Glyphosate-Monoammonium

The runoff of glyphosate-monoammonium from agricultural fields into water bodies is a significant concern for aquatic ecosystems. Its impact on non-target aquatic organisms is a critical area of ecotoxicological research.

Effects on Aquatic Invertebrate Species (e.g., Daphnia, crustaceans)

Aquatic invertebrates, such as Daphnia magna, are crucial components of freshwater ecosystems and are often used as indicator species in toxicological studies. nih.gov Glyphosate-based formulations have been shown to have toxic effects on these organisms. nih.govgmoevidence.com Studies have reported a range of acute toxicity values (EC50) for Daphnia magna exposed to glyphosate formulations, indicating that these products can induce negative effects, including mortality and reproductive issues. nih.gov The toxicity can vary depending on the specific formulation and the presence of other ingredients. nih.gov For example, some formulations have been classified as practically non-toxic to Daphnia magna on an acute basis, while others have shown significant adverse effects at relevant environmental concentrations. nih.govepa.gov

Interactive Data Table: Acute Toxicity of Glyphosate Formulations to Daphnia magna

| Formulation/Active Ingredient | Exposure Time (hours) | EC50 (mg/L) | Effect |

| Glyphosate IPA | 48 | 1.4–7.2 | Immobilization |

| Roundup (commercial formulation) | 48 | 3.7–10.6 | Immobilization |

| Glyphosate SL formulation (27.25% a.i.) | 48 | 164.3 (formulation), 44.8 (a.i.) | Immobilization |

| Glyphosate-Based Herbicide (360 g/L isopropylamine salt) | 48 | 21.34 | Mortality |

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test organisms. a.i. = active ingredient

Interactive Data Table: Effects of Glyphosate on Soil Enzyme Activity

| Enzyme | Glyphosate Application Rate | Observation Period (Days After Application) | Effect on Activity |

| Urease | 3.0 litre ha-1 | 30 and 60 | Significantly lower |

| Dehydrogenase | 0.5 litre ha-1 | 0, 30, and 60 | Significantly higher |

| Acid Phosphatase | 3.0 litre ha-1 | 30 and 60 | Decreased |

| Alkaline Phosphatase | 1.0 litre ha-1 | 30 and 60 | Highest activity |

Responses of Fish and Amphibian Species to Glyphosate-Monoammonium

Glyphosate-based products can have significant impacts on aquatic ecosystems, affecting both fish and amphibian species. The toxicity of these herbicides is not solely due to the active ingredient, glyphosate, but is also influenced by the surfactants present in commercial formulations, which can enhance its effects.

Fish:

Exposure to glyphosate can lead to a range of sublethal effects in fish. Studies have shown that it can cause oxidative stress and anxiety-like behaviors. nih.gov For instance, in adult zebrafish, exposure to environmentally relevant concentrations of glyphosate resulted in impaired exploratory and social behaviors. nih.gov This exposure was also linked to an increase in dopamine and serotonin levels in the brain, indicating neurotoxic effects. nih.gov

Research on fish reproduction has demonstrated that glyphosate-based herbicides can cause damage to the liver, brain, and gills, as well as trigger degenerative changes in the kidneys. zootechnical.com Sub-lethal doses have been found to impair locomotor activity and cause DNA damage through oxidative stress. zootechnical.com Furthermore, these herbicides can disrupt embryogenesis, leading to abnormalities such as pericardial edema and tail bend, reduced embryo survival, and an increased number of deformed larvae. zootechnical.com In adult fish, glyphosate can inhibit ovarian follicular growth in females and reduce semen quality in males, affecting sperm concentration and motility. zootechnical.com

The toxic effects of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), include impacts on growth, early development, and various physiological processes in aquatic organisms. mdpi.comresearchgate.net These substances can lead to oxidative stress, changes in antioxidant enzymes, and alterations in hematological and biochemical indices, as well as cause histopathological changes. mdpi.comresearchgate.net

Amphibians:

Amphibians are particularly vulnerable to glyphosate-based herbicides due to their permeable skin and aquatic larval stages. pan-uk.org Research indicates that these chemicals can significantly affect the early life stages of amphibians, contributing to global population declines. pan-uk.org

Studies on tadpoles have shown that exposure to glyphosate-based products can lead to malformations of the mouth and intestines, increased heart rates (cardiotoxicity), and altered biochemical markers. pan-uk.org Exposed hatchlings have also exhibited a failure to flee from predator stimuli, indicating behavioral impairments. pan-uk.org The toxicity of these herbicides is often attributed more to the surfactants in the formulations than to glyphosate itself, although glyphosate can enhance the harmful effects of the surfactants. researchgate.net

Glyphosate-based herbicides have been shown to affect the development of amphibians by causing growth retardation and weight reduction during larval stages. researchgate.net They can also alter behavior, including locomotion and antipredator responses. researchgate.net

Table 1: Summary of Glyphosate-Monoammonium Effects on Fish and Amphibians

| Organism Group | Observed Effects | References |

|---|---|---|

| Fish | Oxidative stress, anxiety, neurotoxicity, liver, brain, and gill damage, impaired locomotor activity, DNA damage, disrupted embryogenesis, reduced reproductive success. | nih.govzootechnical.com |

| Amphibians | Developmental malformations, cardiotoxicity, behavioral impairments, growth retardation, reduced survival. | pan-uk.orgresearchgate.net |

Interactions with Terrestrial Non-Target Organisms (excluding mammals)

Impact on Entomofauna (e.g., pollinators, beneficial insects)

Glyphosate-based herbicides can have significant direct and indirect effects on non-target terrestrial insects, including vital pollinators and other beneficial species.

Research has shown that glyphosate can be lethal to beneficial insects, such as bees, particularly at concentrations higher than recommended. alanplewis.com Exposure can occur through direct contact with spray or by contact with freshly sprayed plants. alanplewis.com Sublethal effects are also a major concern. For instance, glyphosate exposure has been found to impair the cognitive abilities of honeybees, affecting their spatial learning and memory, which are crucial for foraging and returning to the hive. pollenpeddlers.comnih.gov

Furthermore, glyphosate can negatively impact the thermoregulation of bumblebee colonies, a critical factor for their reproductive success. theguardian.com This effect is particularly pronounced when colonies are experiencing food shortages, a common stressor in agricultural landscapes where herbicides may also reduce the availability of wildflowers. theguardian.com

Studies on edaphic (soil-dwelling) entomofauna have revealed that glyphosate application can reduce the richness and abundance of various arthropods. awsjournal.orgscielo.br The density of predatory mites, predator ants, and springtails has been observed to decrease in soils treated with glyphosate. awsjournal.orgscielo.br This reduction in beneficial soil insects can disrupt the food web and soil ecosystem functions. scielo.br

Effects on Soil Invertebrates (e.g., earthworms)

Glyphosate-based herbicides can have varied and significant impacts on soil invertebrates, particularly earthworms, which are crucial for soil health.

Studies have demonstrated that the application of glyphosate-based herbicides can negatively affect the activity and reproduction of earthworms. alanplewis.com For example, the surface casting activity of the earthworm Lumbricus terrestris was observed to nearly cease three weeks after herbicide application. alanplewis.com The reproduction of another species, Aporrectodea caliginosa, was reduced by 56% within three months of application. alanplewis.com

The effects can be influenced by environmental factors such as temperature and soil organic matter. mdpi.comresearchgate.net For instance, earthworm biomass growth and reproduction are significantly affected by both the substance and the temperature. mdpi.comresearchgate.net The presence of co-formulants in commercial herbicide formulations can also lead to different effects compared to the active ingredient alone. mdpi.comresearchgate.net

Research has also shown that glyphosate can bioaccumulate in earthworms at concentrations higher than in the surrounding soil. pan-europe.info Exposure can lead to a loss in body mass and a faster death rate under stress conditions. pan-europe.info Furthermore, a decrease in the density of various macroinvertebrates has been observed in soils with a higher presence of glyphosate, indicating a negative correlation. resoilfoundation.org In some cases, certain gastropods have completely disappeared from treated soils. resoilfoundation.org

Table 2: Effects of Glyphosate-Based Herbicides on Earthworm Species

| Earthworm Species | Observed Effects | Reference |

|---|---|---|

| Lumbricus terrestris | Ceased surface casting activity. | alanplewis.com |

| Decreased activity (casting and movement). | researchgate.net | |

| Aporrectodea caliginosa | 56% reduction in reproduction. | alanplewis.com |

| Eisenia fetida & Eisenia andrei | Affected biomass growth and reproduction, influenced by temperature and soil organic matter. | mdpi.comresearchgate.net |

Phytotoxic Effects on Non-Target Flora

Glyphosate can cause significant phytotoxic effects on non-target plants, which can be exposed through mechanisms like spray drift. nih.gov The sensitivity to glyphosate can vary among different plant species and even between different life stages of the same species. nih.govresearchgate.net

Research has demonstrated that even sub-lethal doses of glyphosate from spray drift can adversely affect the flowering of non-target plants. nomoreglyphosate.nznih.gov This can lead to a reduction in the cumulative number of flowers on certain species, such as Trifolium pratense (red clover) and Lotus corniculatus (bird's-foot trefoil). nih.govorganic-center.org A lack of floral resources is a significant factor in the decline of pollinator populations. nih.gov

Studies on native plant species have shown that glyphosate can produce lethal or sublethal effects, with some species being highly sensitive. researchgate.netnih.gov The toxicological effects are often greater at earlier stages of plant development. researchgate.net For instance, in a study of 23 native species from the Chaco forest in Argentina, all species showed lethal or sublethal effects after the application of just 25% of the recommended field application rate. nih.gov

The repeated exposure of non-target plants to sub-lethal doses of glyphosate drift can also contribute to the selection of weed biotypes with reduced herbicide sensitivity over time. nomoreglyphosate.nz This highlights the potential for glyphosate drift to accelerate the development of herbicide resistance in weed populations. nomoreglyphosate.nz

Evolution and Molecular Mechanisms of Herbicide Resistance to Glyphosate Monoammonium

Academic Strategies for Mitigating Glyphosate-Monoammonium Resistance

To combat the growing threat of glyphosate (B1671968) resistance, academic and research institutions have proposed a range of integrated weed management (IWM) strategies. These strategies aim to reduce the selection pressure for resistance by diversifying weed control tactics and minimizing the sole reliance on glyphosate.

Key academic recommendations include:

Herbicide Rotation and Mixtures: The rotation of herbicides with different modes of action is a cornerstone of resistance management. rcaforum.org.nz Additionally, tank-mixing glyphosate with other effective herbicides can control a broader spectrum of weeds and reduce the likelihood of selecting for resistant individuals. ucanr.edu

Use of Pre-emergent Herbicides: Incorporating soil-residual, pre-emergent herbicides into a weed management program can control weeds before they emerge, reducing the need for post-emergent glyphosate applications. grdc.com.au

Strategic Application: When using glyphosate, it is recommended to apply it at the full recommended rate and target small, actively growing weeds to ensure maximum efficacy. ucanr.edu

Monitoring and Early Intervention: Regular scouting of fields to identify and manage weed escapes before they can reproduce is crucial. rcaforum.org.nz Early detection of potentially resistant populations allows for timely implementation of alternative management strategies.

A long-term study comparing grower practices with academic recommendations found that while the weed soil seedbank is slow to change, the implementation of best management practices (BMPs) outlined by academics can lead to a decrease in the population density of problematic weed species over time. nih.gov

Table 2: Academic Strategies for Mitigating Glyphosate Resistance

| Strategy | Principle | Example(s) | Reference(s) |

|---|---|---|---|

| Herbicide Diversification | Reduce selection pressure from a single mode of action. | Rotating glyphosate with herbicides from different groups; tank-mixing glyphosate with other post-emergence herbicides. | rcaforum.org.nzucanr.edu |

| Integrated Weed Management | Employ multiple control tactics. | Combining chemical control with crop rotation, cover crops, and mechanical cultivation. | ucanr.edu |

| Proactive Management | Prevent the establishment and spread of resistant populations. | Using pre-emergent herbicides; scouting for and managing weed escapes. | rcaforum.org.nzgrdc.com.au |

| Optimized Application | Maximize herbicide efficacy to control susceptible and moderately resistant individuals. | Applying the recommended herbicide rate to small, actively growing weeds. | ucanr.edu |

Protein Engineering Approaches for Altered EPSPS Sensitivity

The primary mechanism of action for glyphosate-monoammonium involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme. This enzyme is critical in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms. nih.govnih.gov The development of glyphosate-monoammonium resistance in weeds has spurred significant research into protein engineering of the EPSPS enzyme to create glyphosate-tolerant crops. These efforts aim to produce modified EPSPS enzymes that are less sensitive to glyphosate while maintaining their essential catalytic function. nih.govmdpi.com

EPSPS enzymes are broadly categorized into two classes based on their sensitivity to glyphosate. nih.govnih.gov Class I enzymes, found in all plants and many bacteria, are sensitive to glyphosate inhibition. nih.govfrontiersin.org Class II enzymes, primarily found in bacteria, exhibit natural tolerance to glyphosate. nih.govfrontiersin.org This natural diversity has been a foundational resource for developing glyphosate-resistant crops, with the gene from Agrobacterium sp. strain CP4 being a prominent example used in many commercial transgenic crops. nih.govmdpi.com

Protein engineering strategies to alter EPSPS sensitivity can be broadly grouped into rational design, directed evolution, and gene shuffling.

Rational, Structure-Based Design: This approach leverages the known three-dimensional structure of the EPSPS enzyme to predict and introduce specific mutations that will reduce glyphosate binding without compromising the enzyme's affinity for its natural substrate, phosphoenolpyruvate (B93156) (PEP). nih.govmdpi.com Modifications of amino acid residues in or near the enzyme's active site can significantly alter its activity and glyphosate resistance. mdpi.com

Key mutations identified through this and other methods include:

Single Amino Acid Substitutions: Early research identified that a single amino acid change could confer resistance. For instance, a proline-to-serine substitution at position 101 (P101S in E. coli, corresponding to P106S in plants) or a glycine-to-alanine substitution at position 96 (G96A) were shown to increase glyphosate tolerance. nih.govmdpi.com However, these single mutations often came with a fitness cost, such as a drastically lowered affinity for PEP, which reduces catalytic efficiency. nih.gov

Double and Triple Amino Acid Substitutions: To overcome the limitations of single mutations, researchers have combined multiple substitutions. The T102I/P106S double mutant (TIPS), first developed in E. coli, created an enzyme that is highly resistant to glyphosate while maintaining a high affinity for PEP. nih.govfrontiersin.org This TIPS variant has been successfully used to develop commercial glyphosate-resistant maize. nih.gov Further research in rice led to the development of TIPS-OsEPSPS (T173I + P177S) and GATIPS-OsEPSPS (G172A + T173I + P177S), which conferred high levels of glyphosate tolerance in field conditions when overexpressed. nih.govnih.gov

Directed Evolution and Gene Shuffling: These methods involve creating large libraries of mutant EPSPS genes and then screening them for improved glyphosate tolerance. Adaptive Laboratory Evolution (ALE) is a form of directed evolution where microorganisms are cultured in the presence of increasing concentrations of glyphosate, selecting for mutations that confer resistance. mdpi.com For example, a highly resistant GR79(Y40I)-EPSPS mutant was identified using this strategy. mdpi.com Site-saturated mutagenesis is another technique used to create extensive libraries of enzyme variants by systematically mutating codons at specific amino acid positions, which can then be screened for desired traits. mdpi.com

The ultimate goal of these engineering approaches is to create a glyphosate-tolerant EPSPS that can be introduced into crops. lifeasible.com The overexpression of these engineered genes, often under the control of a strong constitutive promoter, allows the plant to function normally even when treated with glyphosate-monoammonium. nih.govnih.gov Research has demonstrated that introducing these engineered EPSPS variants into crops like maize, rice, and tobacco can result in robust tolerance to the herbicide. mdpi.comnih.govfrontiersin.org

Table 1: Examples of Engineered EPSPS Mutations for Glyphosate Tolerance

| Mutation Type | Specific Substitution(s) | Organism of Origin/Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Single | P101S (in S. typhimurium) | Salmonella typhimurium | One of the first single-site mutations reported to confer glyphosate resistance. | nih.gov |

| Single | G96A (in E. coli) | Escherichia coli | Confers high resistance but with significantly reduced affinity for the natural substrate PEP. | nih.gov |

| Double | T102I/P106S (TIPS) | Escherichia coli | High resistance to glyphosate while maintaining high affinity for PEP; used in commercial maize. | nih.govfrontiersin.org |

| Double | T173I + P177S (TIPS-OsEPSPS) | Rice (Oryza sativa) | Overexpression resulted in high tolerance to glyphosate in field conditions. | nih.govnih.gov |

| Triple | G172A + T173I + P177S (GATIPS-OsEPSPS) | Rice (Oryza sativa) | Developed from the TIPS-OsEPSPS variant to further enhance glyphosate tolerance. | nih.govnih.gov |

Integrated Weed Management Concepts in the Resistance Context

The evolution of weed species resistant to glyphosate-monoammonium has necessitated a shift away from reliance on a single herbicide for weed control. researchgate.netumsystem.edu Integrated Weed Management (IWM) is a comprehensive approach that combines multiple control tactics to manage weed populations, reduce the selection pressure for herbicide resistance, and ensure long-term agricultural sustainability. growiwm.orgillinois.edu The fundamental goal of IWM is to disrupt the life cycle of weeds using a combination of methods, making it more difficult for any single weed species to adapt and dominate. bayer.com

IWM strategies are not a single prescription but a framework of principles that can be adapted to specific cropping systems. These strategies can be categorized into preventative, cultural, mechanical, and chemical methods. illinois.eduusda.gov

Chemical Control Diversity: Within an IWM framework, chemical control is still a vital tool, but its application is more strategic. The focus is on diversifying the herbicidal pressure placed on weed populations.

Herbicide Rotation: This involves alternating herbicides with different modes of action (MOA) between growing seasons. growiwm.org This practice prevents the repeated selection of weeds resistant to a single MOA.

Tank-Mixing: Applying a mixture of two or more herbicides with different effective MOAs in a single application can control a broader spectrum of weeds and reduce the likelihood of resistant individuals surviving. canolacouncil.orgcottoninc.com To be effective, both herbicides in the mix must be active against the target weed. canolacouncil.org

Use of Residual Herbicides: Pre-emergence herbicides with soil-residual activity can control weeds for an extended period, reducing the need for multiple post-emergence applications of glyphosate-monoammonium and controlling early-season weed flushes. nih.govucanr.edu

Cultural Control Practices: These methods aim to create an environment where the crop has a competitive advantage over weeds.

Crop Rotation: A diverse crop rotation is a cornerstone of IWM. cottoninc.compremieragsource.com Rotating crops disrupts the life cycles of weeds associated with a particular crop and allows for the use of different herbicide MOAs. canolacouncil.org

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients, and through allelopathic effects. illinois.edu

Competitive Cultivars and Seeding Rates: Using crop varieties that are inherently more competitive and increasing seeding rates to achieve rapid canopy closure can shade out and suppress weeds. usda.govcanolacouncil.org

Mechanical and Preventative Measures: These tactics physically remove weeds or prevent their introduction and spread.

Tillage: Mechanical cultivation can be used to control weeds before planting or between crop rows. ucanr.edupremieragsource.com

Prevention: This is the most economical method of weed management. ucanr.edu It includes practices like cleaning farm equipment to prevent the spread of weed seeds between fields, using certified weed-free crop seed, and managing weeds in non-crop areas like fencerows and ditches. illinois.eduucanr.edu

The adoption of a multi-tactic IWM approach is critical for proactively managing the threat of glyphosate-monoammonium resistance. cottoninc.comnih.gov By integrating diverse control strategies, growers can reduce their reliance on any single method, thereby preserving the efficacy of valuable herbicides like glyphosate-monoammonium for the future. bayer.compremieragsource.com

Table 2: Key Integrated Weed Management (IWM) Strategies for Herbicide Resistance

| Strategy Category | Tactic | Principle of Action |

|---|---|---|

| Chemical | Herbicide Rotation | Varies the selection pressure by using different Modes of Action (MOA) in successive seasons. growiwm.org |

| Tank-Mixing | Applies multiple effective MOAs simultaneously, reducing the probability of resistant weed survival. canolacouncil.org | |

| Residual Herbicides | Provides long-lasting, early-season weed control, reducing reliance on post-emergence herbicides. nih.gov | |

| Cultural | Crop Rotation | Disrupts weed life cycles and allows for a greater variety of weed management options. cottoninc.com |

| Cover Crops | Suppresses weed germination and growth through competition and allelopathy. illinois.edu | |

| Competitive Planting | Enhances the crop's ability to outcompete weeds for resources (light, water, nutrients). canolacouncil.org | |

| Mechanical | Tillage/Cultivation | Physically removes or buries weeds, disrupting their growth. premieragsource.com |

| Preventative | Equipment Sanitation | Prevents the introduction and spread of resistant weed seeds to new areas. illinois.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-D |

| Aclonifen |

| Cinmethylin |

| Dicamba |

| Diflufenican |

| Glufosinate |

| Glyphosate |

| Glyphosate-monoammonium |

| Metazachlor |

| Paraquat |

| Prosulfocarb |

| Pyroxasulfone |

Advanced Analytical Methodologies for Detection and Quantification of Glyphosate Monoammonium and Its Metabolites

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

Effective sample preparation and extraction are paramount for the reliable analysis of glyphosate-monoammonium and AMPA, as these steps isolate the target analytes from complex matrices and minimize interferences. The choice of technique is highly dependent on the specific characteristics of the sample matrix.

Optimization for Water, Soil, and Sediment Samples

The analysis of glyphosate (B1671968) and AMPA in environmental samples like water, soil, and sediment is complicated by their strong adsorption to soil and sediment particles. researchgate.net Therefore, extraction methods must be robust enough to overcome these interactions.

For water samples , sample pretreatment often involves filtration to remove particulate matter, followed by concentration steps such as rotary evaporation. oregonstate.edu In some cases, a derivatization step with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is performed prior to chromatographic analysis to enhance detection. oregonstate.eduscielo.br The stability of glyphosate in water samples is a critical consideration, and storage at low temperatures (e.g., 4°C or frozen) is recommended to prevent degradation. oregonstate.edu

For soil and sediment samples , the extraction process is more complex due to the strong binding of glyphosate to mineral components. researchgate.net Various extraction solvents and techniques have been explored to optimize recovery. While alkaline solvents have been used, water is sometimes preferred as it can result in cleaner chromatograms with fewer impurities. nih.govresearchgate.net Agitation has been shown to be an effective extraction technique, providing good recoveries. nih.govresearchgate.net One optimized method for highly sorptive soils and aquatic sediments involves using a high-pH (around 12) phosphate-rich extraction medium (e.g., 50 mM NaOH and 50 mM Na2HPO4) to enhance the extraction efficiency. researchgate.net Another approach for soil samples involves extraction with a phosphate (B84403) buffer, followed by cleanup with dichloromethane to minimize matrix interferences. alanplewis.com Alternatively, alkaline extraction with potassium hydroxide and subsequent solid-phase extraction (SPE) cleanup can be employed, although matrix interferences can still be a challenge. alanplewis.com

| Matrix | Extraction Technique | Key Optimization Parameters | Reported Recoveries | Reference |

|---|---|---|---|---|

| Natural Waters | Filtration, Rotary Evaporation, Derivatization | pH adjustment, derivatization reagent concentration | 81-86% for Glyphosate | oregonstate.edu |

| Soil (clay-loamy) | Agitation with Water | Solvent choice (water vs. alkaline), agitation time | Not explicitly stated, but method deemed efficient and sensitive. | nih.govresearchgate.net |

| Highly Sorptive Soils and Sediments | Alkaline Extraction with Phosphate | High pH (~12), phosphate concentration | Enhanced extraction efficiency. | researchgate.net |

| Soil | Phosphate Buffer Extraction with Dichloromethane Cleanup | Buffer concentration, cleanup solvent volume | 70-120% | alanplewis.com |

| Soil | Potassium Hydroxide Extraction with SPE Cleanup | Base concentration, SPE cartridge type | 70-120% | alanplewis.com |

Techniques for Plant and Biological Tissue Analysis (excluding human/animal products)

The analysis of glyphosate-monoammonium in plant and biological tissues also requires specific extraction protocols to handle the complex matrix. A common procedure for various food samples of plant origin, such as walnut, soybean, and various flours, involves ultrasonic-assisted solvent extraction (UAE). mdpi.com This is often followed by a protein precipitation step, typically using acetone, to remove interfering macromolecules. mdpi.com For crop samples like soy, corn, and vegetables, a cleanup procedure using cation-exchange cartridges has been successfully employed. pickeringlabs.com

A supported liquid membrane (SLM) extraction technique has been developed for the preconcentration of glyphosate and AMPA from food samples. mdpi.com In this method, the sample extract, after being adjusted to an alkaline pH, serves as the donor phase, and a sodium chloride solution acts as the acceptor phase. mdpi.com This technique has been shown to significantly increase the extraction efficiency compared to using hydrochloric acid as the acceptor phase. mdpi.com For some plant-based food matrices, a simple extraction with water, followed by blending and centrifugation, and then a cleanup step with methylene chloride can be effective. pickeringlabs.com

| Matrix | Extraction/Cleanup Technique | Key Features | Reference |

|---|---|---|---|

| Solid Food Samples (e.g., walnut, soybean, flours) | Ultrasonic-Assisted Solvent Extraction (UAE) and Protein Precipitation | Efficient isolation from complex matrices. | mdpi.com |

| Crops (e.g., soy, corn, vegetables) | Cation-Exchange Cartridge Cleanup | Effective for removing interfering substances. | pickeringlabs.com |

| Food Samples | Supported Liquid Membrane (SLM) Extraction | Provides analyte preconcentration and enhanced extraction efficiency. | mdpi.com |

| Plant-based Foods | Water Extraction with Methylene Chloride Cleanup | A straightforward method for sample preparation. | pickeringlabs.com |

Chromatographic Separation Techniques for Polar Compounds

Due to the high polarity of glyphosate-monoammonium and AMPA, their separation by traditional chromatographic methods can be challenging. mdpi.comthermofisher.com Several specialized techniques have been developed to achieve effective separation and quantification.

Liquid Chromatography (HPLC, UHPLC): Reversed-Phase, HILIC, and Porous Graphitic Carbon (PGC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of glyphosate and AMPA. medcraveonline.comresearchgate.net However, due to their polar nature, direct separation on conventional reversed-phase columns is often not feasible. mdpi.com

To overcome this, a common approach is pre-column derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov This reaction, which occurs at an alkaline pH, introduces a nonpolar group to the analytes, allowing for their separation on reversed-phase columns (e.g., C18). researchgate.netnih.gov This method has been successfully applied to various matrices, including water, soil, and food. nih.govnih.gov Another derivatizing agent that has been used is p-toluenesulfonyl chloride (TsCl). nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for separating polar compounds like glyphosate. nih.gov HILIC columns operate with a high organic content mobile phase, which allows for the retention of polar analytes. This technique can be used for the analysis of underivatized glyphosate. nih.gov

Porous Graphitic Carbon (PGC) columns, such as Hypercarb, also offer an alternative for the separation of polar herbicides without derivatization. researchgate.netmdpi.com

| Chromatographic Mode | Column Type | Derivatization Required | Key Advantages | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC/UHPLC | C18 | Yes (e.g., with FMOC-Cl or TsCl) | Good separation of derivatized analytes, widely available columns. | researchgate.netnih.govnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC | No | Suitable for direct analysis of polar compounds. | nih.gov |

| Porous Graphitic Carbon (PGC) | Hypercarb | No | Provides retention for highly polar analytes. | researchgate.netmdpi.com |

Gas Chromatography with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of glyphosate and AMPA, but it requires a derivatization step to make these non-volatile compounds suitable for GC analysis. medcraveonline.comclvaw-cdnwnd.com A widely used derivatization strategy involves reaction with a mixture of a perfluoroalcohol, such as trifluoroethanol (TFE) or heptafluorobutanol (HFB), and trifluoroacetic anhydride (TFAA). nih.govresearchgate.net This process converts glyphosate and AMPA into more volatile derivatives that can be readily analyzed by GC, often coupled with mass spectrometry (MS). clvaw-cdnwnd.comresearchgate.net Another derivatization approach involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with silyl groups, thereby increasing the volatility of the analytes. clvaw-cdnwnd.com

| Derivatization Reagent(s) | Resulting Derivative | Key Features | Reference |

|---|---|---|---|

| Trifluoroethanol (TFE) and Trifluoroacetic Anhydride (TFAA) | Perfluoroacyl and perfluoroalkyl esters | A commonly used and effective method for GC analysis. | nih.govresearchgate.net |

| Heptafluorobutanol (HFB) and Trifluoroacetic Anhydride (TFAA) | Perfluoroacyl and perfluoroalkyl esters | Similar to TFE/TFAA, provides volatile derivatives. | nih.govresearchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl derivatives | Replaces active hydrogens to increase volatility. | clvaw-cdnwnd.com |

Ion Chromatography for Direct Detection

Ion Chromatography (IC) is an excellent technique for the direct determination of ionic species like glyphosate and AMPA without the need for derivatization. thermofisher.com IC systems, often coupled with conductivity detection or mass spectrometry, can effectively separate these polar compounds. scielo.brthermofisher.com Capillary ion chromatography with a gradient elution of potassium hydroxide has been successfully used for the simultaneous determination of glyphosate, AMPA, and common inorganic anions in water samples. scielo.br This method offers the advantage of being simple, efficient, and cost-effective. scielo.bramazonaws.com IC coupled with tandem mass spectrometry (IC-MS/MS) provides high sensitivity and selectivity, though the instrumentation can be more expensive. scielo.bramazonaws.com The use of high-capacity and high-resolution anion-exchange columns, such as the Dionex IonPac AS19, is essential for resolving glyphosate and AMPA from other anions present in the sample. thermofisher.com

| Technique | Detector | Key Performance Indicators | Reference |

|---|---|---|---|

| Capillary Ion Chromatography | Conductivity | Limits of Detection (LOD) for Glyphosate and AMPA: 7.5 µg/L; Limits of Quantification (LOQ): 25 µg/L. | scielo.bramazonaws.com |

| Ion Chromatography | Mass Spectrometry (MS/MS) | High sensitivity and selectivity, allows for direct determination. | scielo.brthermofisher.comamazonaws.com |

| Ion Chromatography | Pulsed Amperometric Detection (flexIPAD) | Detection limit for glyphosate of about 1 μg/L in drinking water. | news-medical.net |

Mass Spectrometric Detection and Quantification of Glyphosate-Monoammonium

Mass spectrometry (MS) has become a primary technique for the detection and quantification of glyphosate, the active anion in glyphosate-monoammonium, due to its high sensitivity and selectivity. mdpi.com The physicochemical properties of glyphosate—specifically its high polarity, low volatility, and zwitterionic nature in solution—present analytical challenges that often necessitate specific approaches. nih.govnih.gov Analytical methods frequently target not only glyphosate but also its primary metabolite, aminomethylphosphonic acid (AMPA). nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used method. hh-ra.org For glyphosate, which lacks a strong chromophore, MS detection provides the necessary sensitivity that other detectors, like UV-Vis, cannot easily achieve without derivatization. hh-ra.orgescholarship.org Gas chromatography-mass spectrometry (GC-MS) is another viable technique, although it mandatorily requires a derivatization step to convert the non-volatile glyphosate into a form suitable for GC analysis. clvaw-cdnwnd.commedcraveonline.com

The core of mass spectrometric detection involves the ionization of the target analyte and the separation of the resulting ions based on their mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is commonly employed. In this setup, a specific precursor ion for glyphosate or AMPA is selected, fragmented, and then one or more characteristic product ions are monitored for quantification and confirmation. nih.gov This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences, leading to highly reliable results. nih.govusrtk.org

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) Applications

Tandem mass spectrometry (MS/MS) is the predominant technique for the reliable quantification of glyphosate and its metabolite AMPA in various matrices, including water, soil, food, and biological samples. mdpi.comnih.gov Both liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS/MS) are utilized, each with distinct sample preparation requirements. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred because it can, in some cases, analyze glyphosate directly without derivatization, simplifying sample preparation. waters.com However, the high polarity of glyphosate makes it difficult to retain on conventional reversed-phase C18 columns. thermofisher.com To overcome this, various specialized chromatographic techniques are used, such as:

Ion-exchange chromatography: This method separates glyphosate and AMPA using anion-exchange columns, providing good retention and separation from matrix components. thermofisher.comanalysis.rs

Mixed-mode chromatography: Columns combining reversed-phase and weak anion-exchange properties have proven successful in retaining and quantifying glyphosate. nih.gov

Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely adopted strategy. nih.govnih.gov This process decreases the polarity of glyphosate and AMPA, allowing for effective separation on standard C18 columns and improving chromatographic performance. waters.comshimadzu.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-based methods are inherently unable to analyze the non-volatile glyphosate directly. Therefore, derivatization is a mandatory step to increase its volatility. clvaw-cdnwnd.com A common approach involves a two-step process of esterification with an alcohol (e.g., trifluoroethanol) followed by acylation with an anhydride (e.g., trifluoroacetic anhydride). medcraveonline.comuzh.ch Another reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogens with silyl groups, making the analytes more volatile and suitable for GC analysis. clvaw-cdnwnd.com While robust, these derivatization procedures can be time-consuming and add complexity to the analytical workflow. hh-ra.org

In both LC-MS/MS and GC-MS/MS, quantification is typically performed using isotope dilution, where stable isotope-labeled internal standards (e.g., glyphosate-13C2,15N) are added to the sample at the beginning of the extraction process. nih.govwaters.com This approach effectively corrects for analyte loss during sample preparation and for matrix-induced variations in ionization efficiency, ensuring high accuracy and precision. researchgate.netnih.gov

Ionization Modes and Sensitivity Enhancement

The choice of ionization mode and the application of sensitivity enhancement techniques are critical for achieving low detection limits in the analysis of glyphosate.

Ionization Modes

Electrospray ionization (ESI) is the most common ionization source used for LC-MS/MS analysis of glyphosate and AMPA. hh-ra.orgusrtk.orgmdpi.com Given the chemical structure of glyphosate, which contains both acidic phosphonic and carboxylic acid groups and a basic secondary amine group, it can be ionized in either positive or negative mode. However, negative ion ESI mode is overwhelmingly preferred as it typically provides a much better response and higher sensitivity for both glyphosate and AMPA. nih.govmdpi.comfda.gov In negative mode, the deprotonated molecule [M-H]⁻ is formed and selected as the precursor ion for MS/MS fragmentation. nih.gov While less common, some methods have explored positive ion ESI mode, particularly for related compounds like glufosinate when analyzed simultaneously. researchgate.net For GC-MS/MS, negative chemical ionization (NCI) has been shown to be effective for the derivatized analytes. uzh.ch

Sensitivity Enhancement

Several strategies are employed to enhance the sensitivity of mass spectrometric methods for glyphosate:

Derivatization: As mentioned previously, derivatization with FMOC-Cl is a key technique. It not only improves chromatographic retention but also enhances ionization efficiency, leading to better sensitivity. nih.govescholarship.orgoregonstate.edu

Optimized Mobile Phase: The composition of the mobile phase in LC-MS/MS is crucial. Using volatile buffers like ammonium (B1175870) carbonate at a higher pH (e.g., pH 9) can ensure proper ionization of glyphosate for detection under negative ESI conditions. The addition of organic modifiers like methanol to the eluent has also been shown to improve MS sensitivity for glyphosate and related compounds by a factor of 1.3 to 2.8. researchgate.net

Chelating Agents: In matrices with high concentrations of metal cations (e.g., hard water), glyphosate can form complexes with these metals. This chelation can interfere with chromatography and suppress the MS signal. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase sequesters these metal ions, preventing complex formation and significantly increasing the analytical response for both glyphosate and AMPA. nih.govescholarship.org

Sample Preparation: Techniques like solid-phase extraction (SPE) are used to clean up complex samples and concentrate the analytes, thereby removing interfering matrix components and increasing the effective concentration of the analyte injected into the MS system. nih.govthermofisher.com

Immunochemical Methods for Screening and Quantification (e.g., ELISA)

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), serve as effective tools for the screening and quantification of glyphosate. goldstandarddiagnostics.comgoldstandarddiagnostics.com These methods are based on the highly specific recognition between an antibody and the target analyte (glyphosate). goldstandarddiagnostics.com ELISA is often utilized as a rapid, high-throughput, and cost-effective preliminary screening method before confirmation by more definitive techniques like LC-MS/MS. millingandgrain.comnih.gov

The most common format for glyphosate analysis is the competitive ELISA . goldstandarddiagnostics.com The principle of this assay involves a competition between the glyphosate in the sample and a known amount of a glyphosate-enzyme conjugate for a limited number of specific antibody binding sites. goldstandarddiagnostics.com These antibodies are typically immobilized on the surface of microtiter plate wells. goldstandarddiagnostics.com

The general procedure is as follows:

A water or food sample is prepared, which often includes a derivatization step to make the small glyphosate molecule more immunologically recognizable. goldstandarddiagnostics.comgoldstandarddiagnostics.com

The derivatized sample is added to the antibody-coated microtiter wells, along with the glyphosate-enzyme conjugate. goldstandarddiagnostics.com

During incubation, the free glyphosate from the sample and the glyphosate-enzyme conjugate compete to bind to the antibodies. goldstandarddiagnostics.com

After an incubation period, the wells are washed to remove any unbound molecules. goldstandarddiagnostics.com

A substrate solution is added, which reacts with the enzyme part of the bound conjugate to produce a color signal. goldstandarddiagnostics.comgoldstandarddiagnostics.com

The intensity of the resulting color is inversely proportional to the concentration of glyphosate in the original sample. goldstandarddiagnostics.comgoldstandarddiagnostics.com A higher concentration of glyphosate in the sample means that less of the enzyme conjugate will bind to the antibodies, resulting in a weaker color signal. goldstandarddiagnostics.com The concentration is determined by comparing the color intensity against a standard curve generated from samples with known glyphosate concentrations. goldstandarddiagnostics.com

Commercially available ELISA kits provide a streamlined workflow for analyzing glyphosate in various matrices, including water, beverages, and food commodities like wheat and honey. goldstandarddiagnostics.commillingandgrain.comcreative-diagnostics.com These kits have been validated for reproducibility and accuracy, demonstrating their capability for rapid screening applications. millingandgrain.comnih.gov

Method Validation and Performance Metrics in Research Settings

The validation of analytical methods is a critical process to ensure that the chosen procedure is reliable, accurate, and fit for its intended purpose. fimek.edu.rs In research and regulatory settings, methods for glyphosate-monoammonium analysis are rigorously evaluated according to established guidelines, such as those provided by SANTE (the European Commission's Directorate-General for Health and Food Safety). mdpi.comfimek.edu.rs Key performance metrics are assessed to define the method's capabilities and limitations. nih.gov These metrics include linearity, selectivity, accuracy (measured as recovery), precision, and the limits of detection and quantification. nih.govmdpi.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. sbq.org.br It is often calculated based on the signal-to-noise ratio (S/N), typically requiring a ratio of >3. sbq.org.br

The Limit of Quantification (LOQ) , also referred to as the limit of quantitation, is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. mdpi.compublisso.de This is the practical lower limit for reporting quantitative results in a study. nih.gov The LOQ is often established as the lowest fortification level that meets method performance criteria for accuracy (e.g., 70-120% recovery) and precision (e.g., relative standard deviation ≤20%). nih.govmdpi.com

LOD and LOQ values for glyphosate and its metabolite AMPA are highly dependent on the analytical technique, the sample matrix, and the extent of sample preparation. Methods employing sophisticated instrumentation like LC-MS/MS can achieve very low limits, often in the parts-per-billion (µg/L or µg/kg) or even parts-per-trillion (ng/L) range. waters.comnemc.us

Recovery Rates and Matrix Effects

Recovery Rates

Recovery studies are performed to determine the accuracy and efficiency of an analytical method. researchgate.netresearchgate.net This involves adding a known amount of the analyte (spiking) to a blank sample matrix before extraction and analysis. shimadzu.com The percentage of the spiked amount that is measured by the method is the recovery rate. researchgate.net According to SANTE guidelines, acceptable recovery rates for pesticide residue analysis are typically within the range of 70% to 120%. mdpi.comfimek.edu.rs Achieving good recovery indicates that the extraction and cleanup steps are effective and that the analyte is not being lost during sample preparation. shimadzu.com

Matrix Effects

The matrix effect is a common challenge in mass spectrometry, especially when analyzing complex samples like food, soil, or biological fluids. nih.gov It refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. researchgate.net These co-extractives can either suppress or enhance the analyte's signal, leading to inaccurate quantification if not properly compensated for. nih.gov

Matrix effects are typically evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-spiked sample after extraction. sbq.org.brnih.gov Significant signal suppression is a well-documented issue in glyphosate analysis. To mitigate matrix effects, several strategies are used:

Effective Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. fda.gov

Isotope Dilution: Using stable isotope-labeled internal standards is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the native analyte. researchgate.netnih.gov

Inter-laboratory Comparisons and Standard Reference Materials

The accuracy and reliability of analytical methods for detecting and quantifying glyphosate-monoammonium and its principal metabolite, aminomethylphosphonic acid (AMPA), are heavily dependent on robust quality assurance and quality control measures. Inter-laboratory comparisons, also known as proficiency testing (PT), and the use of certified reference materials (CRMs) are fundamental components for ensuring the validity and comparability of data across different analytical laboratories.

Inter-laboratory Comparisons and Proficiency Testing

Inter-laboratory studies are essential for evaluating the performance of analytical methods and the competence of laboratories. These studies involve distributing homogeneous and stable test materials to multiple laboratories for analysis. The results are then collated and statistically analyzed to assess the level of agreement and to identify potential issues with analytical procedures.

One significant inter-laboratory comparative study investigated the ability of 13 accredited European laboratories to determine glyphosate in wheat flour at low concentration levels, close to their reporting limit of 10 µg/kg. nih.govresearchgate.net The study utilized two wheat flour materials: one spiked with glyphosate at 12.0 µg/kg (Material 1) and another at 30.0 µg/kg (Material 2). researchgate.net

The results of this performance assessment revealed considerable challenges for the participating laboratories in quantifying glyphosate at these trace levels. nih.gov A key finding was that the specified reporting limits of 10 µg/kg were generally not supported by the actual results, suggesting that a reporting limit of around 50 µg/kg would be more appropriate to ensure reliable data. nih.govresearchgate.netresearchgate.net For Material 1 (spiked at 12.0 µg/kg), 92% of the laboratories achieved a satisfactory Z-score of ≤ |2|. For Material 2 (spiked at 30.0 µg/kg), 85% of the labs had a satisfactory Z-score. researchgate.net However, the study highlighted issues with reproducibility and accuracy, with some laboratories reporting false negatives or inconsistent concentration ratios between the two materials. researchgate.net

To address the need for ongoing performance evaluation, several organizations offer proficiency testing schemes for glyphosate and AMPA in various matrices. For instance, LGC Standards provides PT schemes through its AXIO program, such as for the analysis of glyphosate and AMPA in barley flour. lgcstandards.com Similarly, TestQual offers proficiency tests for glyphosate in food matrices like strawberries, with concentration ranges typically between 10 and 300 μg/kg. testqual.com These programs allow laboratories to regularly monitor their analytical performance against their peers.

| Test Material | Spiked Level (µg/kg) | Assigned Value (µg/kg) | Robust Standard Deviation (µg/kg) | Range of Results for Z-score ≤ |2| (µg/kg) | Satisfactory Performance (Z-score ≤ |2|) |

|---|---|---|---|---|---|

| Material 1 | 12.0 | 28.9 | 6.4 | 16.2 - 41.6 | 92% |

| Material 2 | 30.0 | 40.5 | 8.9 | 22.7 - 58.4 | 85% |

Data adapted from an inter-laboratory study on glyphosate in wheat flour. researchgate.net

Standard Reference Materials

The use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) is critical for method validation, calibration, and ensuring the traceability of analytical measurements. nih.gov These materials are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com

Several providers offer CRMs for glyphosate and its metabolites, typically as solutions or neat materials. These standards are produced in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com For instance, certified reference materials for glyphosate and AMPA are available as solutions in water, which can be used for instrument calibration and recovery experiments. accustandard.comaccustandard.com Isotopically labeled standards, such as Glyphosate-1,2-13C2 15N and Aminomethylphosphonic acid-13C,15N, are also commercially available and are crucial for methods employing isotope dilution mass spectrometry, which provides high accuracy and precision. lgcstandards.comuzh.ch

However, there is a recognized lack of food-based matrix reference materials for glyphosate. nist.gov To address this gap, the National Institute of Standards and Technology (NIST) has been working on the development of a glyphosate-in-oats reference material. nih.govnist.gov Initial studies involved screening commercially available oat products to identify suitable candidates with "high" and "low" glyphosate levels. nih.gov In this work, glyphosate was detected in all tested samples, with concentrations as high as 1100 ng/g, while AMPA was found in nine samples at levels up to 40 ng/g. nih.gov This initiative aims to provide the analytical community with a much-needed tool for validating methods in complex food matrices. nist.gov

| Compound | Matrix | Concentration | Certification | Supplier Example |

|---|---|---|---|---|

| Glyphosate | Water | 1000 µg/mL | ISO 17034 | AccuStandard accustandard.com |

| Glyphosate and AMPA | Water | 100 µg/mL | ISO 17034 | AccuStandard accustandard.com |

| Glyphosate-1,2-13C2 15N | Water | 100 µg/mL | ISO 17034 | LGC Standards (Dr. Ehrenstorfer) lgcstandards.com |

| Aminomethyl phosphonic acid (AMPA) 13C 15N | Water | 100 µg/mL | ISO 17034 | LGC Standards (Dr. Ehrenstorfer) lgcstandards.com |

| Glyphosate | Neat (Solid) | N/A | ISO 17034, ISO/IEC 17025 | Sigma-Aldrich (TraceCERT®) sigmaaldrich.com |

Formulation Science and Adjuvant Interactions Modulating Glyphosate Monoammonium Efficacy and Environmental Behavior

Impact of Monoammonium Salt Formulation on Uptake and Translocation

Glyphosate (B1671968) is formulated as various salts to enhance its solubility in water, with monoammonium being a common choice. mdpi.comresearchgate.net The salt formulation is a critical factor influencing the herbicide's absorption into plant tissues (uptake) and its subsequent movement within the plant (translocation). mdpi.com Once applied, the glyphosate-monoammonium salt dissociates, and it is the glyphosate acid that acts on the target enzyme inside the plant. researchgate.net The primary role of the salt is to facilitate the delivery of the active glyphosate acid across the plant's protective leaf cuticle. mdpi.com

The process begins with the penetration of the herbicide through the leaf cuticle, followed by uptake into the plant's vascular system, primarily the phloem. hh-ra.orgresearchgate.net From there, it is translocated to areas of high metabolic activity, such as meristems, roots, and young leaves, where it accumulates and disrupts growth. hh-ra.org

Research indicates that the monoammonium salt formulation itself can contribute to high uptake levels. For instance, a study on white mustard demonstrated that a glyphosate-monoammonium formulation achieved the highest uptake, a result that was independent of the addition of ammonium (B1175870) sulfate (B86663). mdpi.comresearchgate.net Furthermore, the ammonium ion from the formulation can play a beneficial role. Ammonium ions are known to enhance herbicide absorption, especially in the presence of antagonistic salts in the spray water. cwss.org This suggests that the monoammonium salt provides a dual benefit: high water solubility for formulation and an inherent adjuvant effect from the ammonium cation that promotes efficient uptake and translocation. mdpi.comcwss.org

Role of Surfactants and Adjuvants in Enhancing Glyphosate-Monoammonium Performance